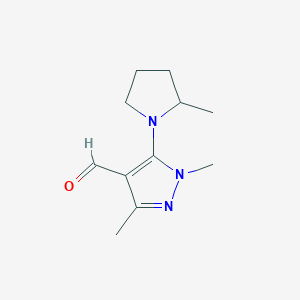
4-Amino-2,3-dimethylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2,3-dimethylbutan-2-ol is an organic compound with the molecular formula C6H15NO. It is a derivative of butanol, featuring an amino group and two methyl groups attached to the butanol backbone. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,3-dimethylbutan-2-ol typically involves the reaction of 2,3-dimethylbutan-2-ol with ammonia or an amine under controlled conditions. One common method is the reductive amination of 2,3-dimethylbutan-2-one using ammonia and a reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pressure regulation, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,3-dimethylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halides.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Amino-2,3-dimethylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Amino-2,3-dimethylbutan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity or stability. The compound’s effects are mediated through pathways involving these molecular interactions, leading to changes in biochemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3,3-dimethylbutan-2-ol: A structural isomer with similar properties but different reactivity.
2,3-Dimethylbutan-2-ol: Lacks the amino group, resulting in different chemical behavior.
4-Bromo-N-(2,3-dimethylbutan-2-yl)aniline: Contains a bromine atom and an aniline group, offering different reactivity and applications.
Uniqueness
4-Amino-2,3-dimethylbutan-2-ol is unique due to the presence of both an amino group and a tertiary alcohol, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Properties
CAS No. |
74645-04-8 |
|---|---|
Molecular Formula |
C6H15NO |
Molecular Weight |
117.19 g/mol |
IUPAC Name |
4-amino-2,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C6H15NO/c1-5(4-7)6(2,3)8/h5,8H,4,7H2,1-3H3 |
InChI Key |
OGMZAUYKGXDGCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


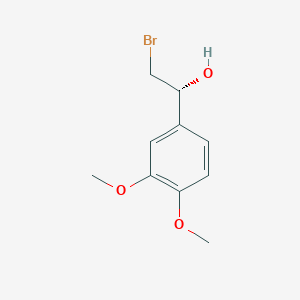

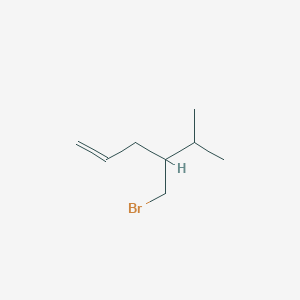


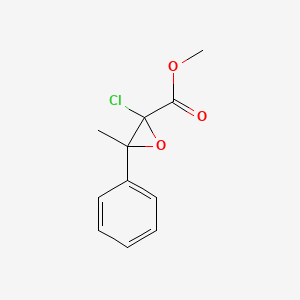
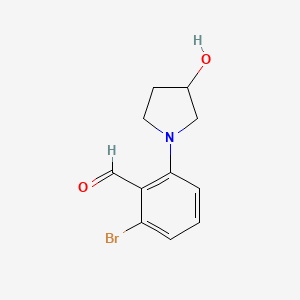

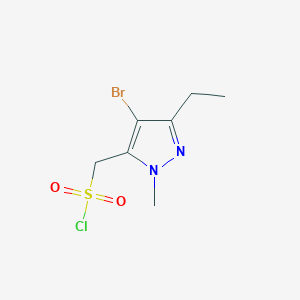
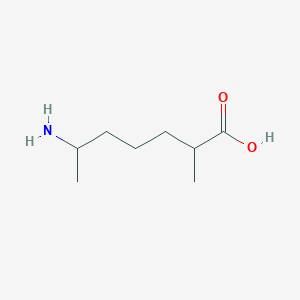

![6-bromo-4-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B15254303.png)
